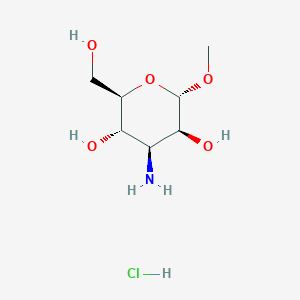

3-氨基-3-脱氧-α-D-甘露吡喃糖甲基,盐酸盐

描述

Methyl 3-amino-3-deoxy-a-d-mannopyranoside, HCl is a useful research compound. Its molecular formula is C7H16ClNO5 and its molecular weight is 229.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 3-amino-3-deoxy-a-d-mannopyranoside, HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-3-deoxy-a-d-mannopyranoside, HCl including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

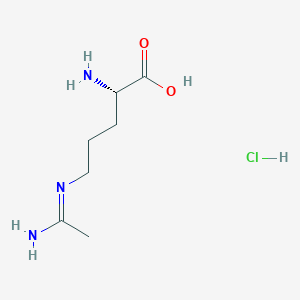

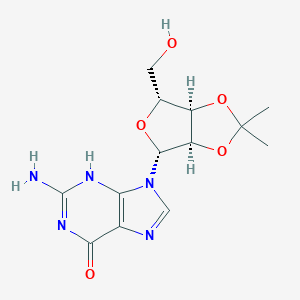

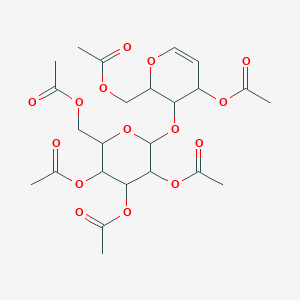

N-连二糖的合成: 该化合物用于合成 1,2- 和 1,3- 连接的甘露吡喃糖二糖的 S/N 缩醛杂原子类似物,它们是 N-糖蛋白中发现的寡糖的成分。这些合成化合物是参与糖蛋白加工的加工甘露糖苷酶 I 类和 II 类酶的潜在抑制剂 (Johnston & Pinto, 1998).

研究凝集素中的结合位点: 3-氨基-3-脱氧-α-D-甘露吡喃糖甲基用于合成 3,6-二-O-α-D-甘露吡喃糖基-α-D-甘露吡喃糖甲基的脱氧类似物,用于研究伴刀豆球蛋白 A(一种凝集素)结合位点相关的研究 (Oscarson & Tedebark, 1995).

霍乱弧菌 O 抗原研究: 它有助于合成模仿霍乱弧菌 O:1 Inaba 血清型的 O 抗原末端的 trisaccharides,有助于我们了解细菌抗原和潜在的疫苗开发 (Lei, Ogawa, & Kováč, 1995).

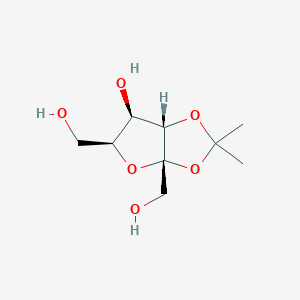

含氮半乳糖衍生物的制备: 研究人员对硝基甲烷环化的立体过程进行了研究,其中 3-氨基-3-脱氧-α-D-甘露吡喃糖甲基在制备含氮半乳糖衍生物中发挥作用 (Baer & Kienzle, 1963).

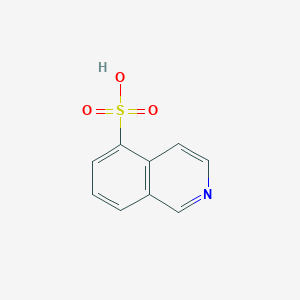

糖苷酶抑制剂的合成: 该化合物是制备 3-氨基糖库的关键,3-氨基糖是潜在的糖苷酶抑制剂。这些抑制剂在研究酶活性方面有应用,并且可能具有治疗应用 (Maxwell, Evinson, Emmerson, & Jenkins, 2006).

作用机制

Methyl 3-amino-3-deoxy-a-d-mannopyranoside, HCl

, also known as Methyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride , is a compound with potential applications in clinical therapeutics and research explorations . Here is a general outline based on the information available:

Target of Action

It’s suggested that the compound may have potential applications in fortifying pharmaceuticals intending to obliterate bacterial and viral maladies .

Mode of Action

It’s been used in a study to assess the importance of the nitrogen protecting group on stereoselectivity .

Biochemical Pathways

The compound’s role in the highly stereocontrolled synthesis of the 3-amino-3-deoxy-beta-mannopyranosides has been noted .

属性

IUPAC Name |

(2R,3S,4S,5S,6S)-4-amino-2-(hydroxymethyl)-6-methoxyoxane-3,5-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO5.ClH/c1-12-7-6(11)4(8)5(10)3(2-9)13-7;/h3-7,9-11H,2,8H2,1H3;1H/t3-,4+,5-,6+,7+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFRURBOSLCTIW-FEFNGDHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

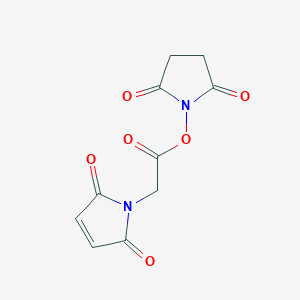

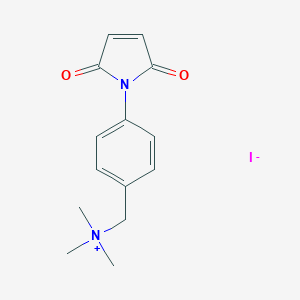

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-4-OL](/img/structure/B13595.png)

![1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13599.png)

![(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one](/img/structure/B13600.png)